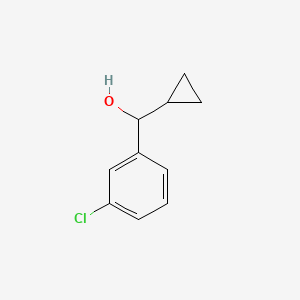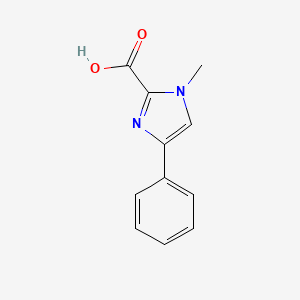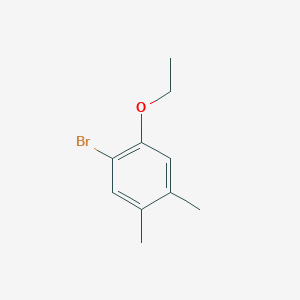
1-Bromo-2-ethoxy-4,5-dimethylbenzene
Overview
Description
1-Bromo-2-ethoxy-4,5-dimethylbenzene is a chemical compound with the molecular formula C10H13BrO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process typically involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and two methyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
As a benzene derivative, this compound can undergo various types of reactions. For instance, it might participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one group (such as a bromo group) with another .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its molecular weight is 229.11 . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally .Scientific Research Applications
Brominated Flame Retardants: Occurrence and Risks
A review on novel brominated flame retardants (NBFRs) emphasizes their increasing application and the consequent need for research on their occurrence, environmental fate, and toxicity. This review addresses the presence of NBFRs in various environments, including indoor air, dust, consumer goods, and food, highlighting significant knowledge gaps and the necessity for further investigation on these compounds' impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis of Brominated Compounds
Research on synthesizing brominated biphenyls, such as 2-Fluoro-4-bromobiphenyl, provides insights into methodologies for creating brominated molecules for various applications, including pharmaceuticals. This study presents a practical synthesis approach, highlighting the broader relevance of brominated compounds in chemical synthesis and potential industrial applications (Qiu et al., 2009).
Environmental Impact and Safety of Surfactants
A comprehensive review of the environmental properties, fate, and toxicity of major surfactant classes and their feedstocks touches upon the importance of understanding the ecological impacts of chemicals used in consumer products. This research emphasizes the necessity of assessing the risk these substances pose to aquatic and sediment environments, providing a framework for evaluating the environmental safety of compounds, including those that are brominated (Cowan-Ellsberry et al., 2014).
Conversion of Biomass to Chemical Feedstocks
Exploring the conversion of plant biomass into furan derivatives for sustainable polymer, material, and fuel production exemplifies the broader field of research aiming to replace non-renewable hydrocarbon sources with renewable alternatives. This area of research may encompass the utilization of brominated compounds for creating new materials or as intermediates in the synthesis of environmentally friendly products (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-ethoxy-4,5-dimethylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound interacts with its target through a two-step mechanism involving electrophilic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile .
The downstream effects of this pathway can vary widely depending on the specific electrophile involved and the position on the aromatic ring where the substitution occurs .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . The specific properties of the resulting compound will depend on the nature of the electrophile used in the substitution reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the rate of the electrophilic aromatic substitution reaction can be influenced by the temperature and the solvent used . Additionally, the presence of other reactive species in the environment can potentially interfere with the reaction .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-ethoxy-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRRGGYDUBYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



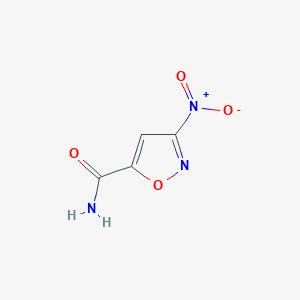
![Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate](/img/structure/B3223787.png)
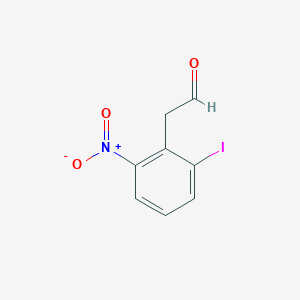
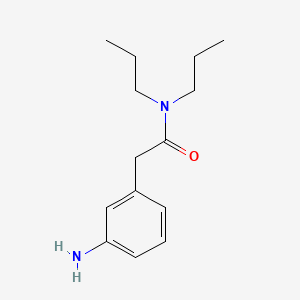
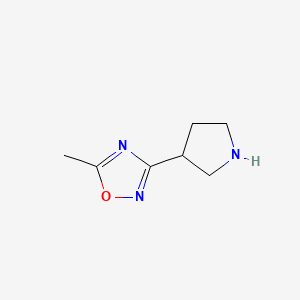
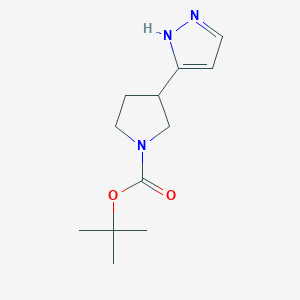

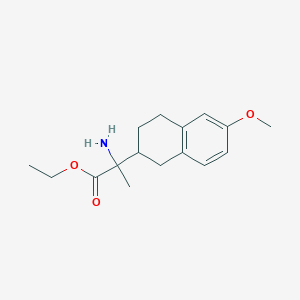

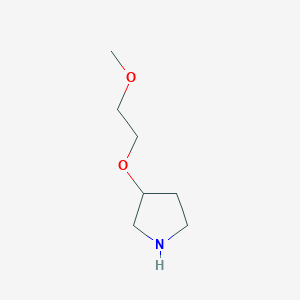
![1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3223839.png)
